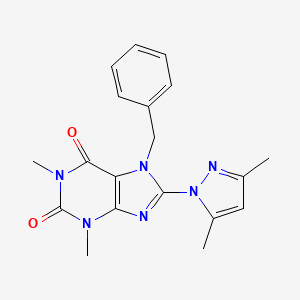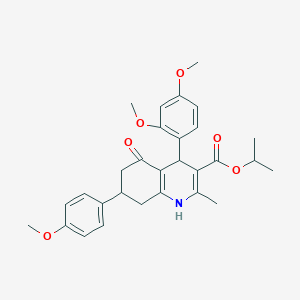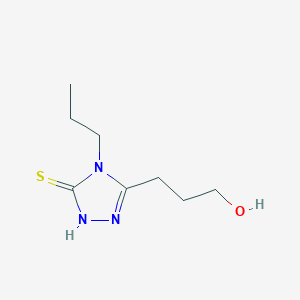![molecular formula C15H8F7NO B5036989 N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)
N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTF belongs to the class of small molecule inhibitors and has shown promising results in inhibiting the activity of certain enzymes and proteins.
Mécanisme D'action
N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide inhibits the activity of enzymes and proteins by binding to their active sites. N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide has a unique chemical structure that allows it to interact with the active sites of these enzymes and proteins, thereby preventing their activity. The exact mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide is still under investigation, but it is believed to involve the formation of stable complexes with the target enzymes and proteins.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide is its relatively simple synthesis method and high purity. This makes it an attractive compound for large-scale production and for use in lab experiments. N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide is also highly specific in its inhibition of target enzymes and proteins, which reduces the risk of off-target effects. However, one of the limitations of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide is still under investigation, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide. One area of research is the development of more soluble analogs of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide that can be administered in vivo. Another area of research is the investigation of the potential therapeutic applications of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the development of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide-based therapies for cancer treatment is an active area of research. Finally, the investigation of the mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide and its interaction with target enzymes and proteins is an ongoing area of research that will provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide involves the reaction of 4-fluoroaniline with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction yields N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide as a white crystalline solid with a purity of over 95%. The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide is relatively simple and can be scaled up for large-scale production.
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins, including the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide has also been shown to inhibit the activity of the histone acetyltransferase p300/CBP, which is involved in gene expression regulation. Inhibition of these enzymes and proteins can have significant implications in the treatment of various diseases, including cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F7NO/c16-11-3-1-8(2-4-11)13(24)23-12-6-9(14(17,18)19)5-10(7-12)15(20,21)22/h1-7H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUKNQNCWQXWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)
![N-[2-(4-methoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5036920.png)
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)

![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B5036941.png)
![N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5036947.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)

![ethyl [3-acetyl-5-(acetylamino)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5036965.png)


![N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5036982.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)